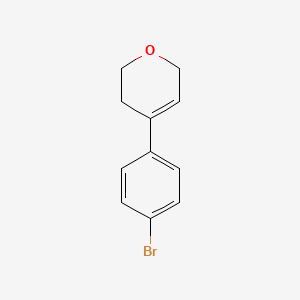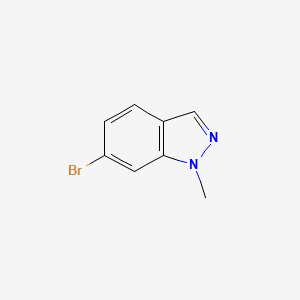
2-Cyano-N-(3,5-diméthoxyphényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C11H12N2O3. It is known for its applications in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and as a precursor in organic synthesis .
Applications De Recherche Scientifique
2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis
Mécanisme D'action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
Without specific studies on “2-Cyano-N-(3,5-dimethoxyphenyl)acetamide”, it’s difficult to describe the molecular and cellular effects of its action. Similar compounds have been found to have diverse biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide typically involves the reaction of 3,5-dimethoxyaniline with cyanoacetic acid or its derivatives. One common method includes the direct treatment of 3,5-dimethoxyaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: In an industrial setting, the production of 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acid or base catalysts depending on the reaction.
Major Products Formed:
Heterocyclic Compounds: Formed through condensation reactions.
Carboxylic Acids: Formed through hydrolysis.
Comparaison Avec Des Composés Similaires
2-Cyanoacetamide: A simpler analog with similar reactivity but lacks the aromatic ring.
N-(3,5-Dimethoxyphenyl)acetamide: Lacks the cyano group, resulting in different reactivity and applications
Uniqueness: 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is unique due to the presence of both the cyano and the 3,5-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2-cyano-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)3-4-12/h5-7H,3H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSCQHORPYNADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CC#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1292066.png)
![2-[1-(bromomethyl)cyclopropyl]acetonitrile](/img/structure/B1292069.png)


